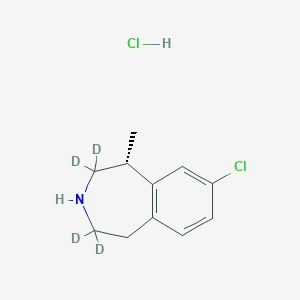![molecular formula C18H17N3O3 B13846451 5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a complex organic compound that features a unique combination of benzo[d]imidazole and benzo[f][1,4]oxazepine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticonvulsant and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (around 100°C). This reaction facilitates the formation of the benzo[f][1,4]oxazepine ring through a 7-endo-dig cyclization mechanism .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[f][1,4]oxazepine moiety.
Reduction: Reduction reactions can occur at the imidazole ring, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce various reduced forms of the imidazole ring.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound has shown potential as an anticonvulsant agent. Studies have demonstrated its ability to inhibit seizures in animal models, making it a candidate for further development as an antiepileptic drug .
Medicine
In medicine, the compound’s anticancer properties are of particular interest. It has been identified as a potent inhibitor of Traf2- and Nck-interacting protein kinase (TNIK), a target for colorectal cancer treatment .
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, particularly those targeting neurological and oncological conditions.
作用機序
The mechanism of action of 5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. For instance, as an anticonvulsant, it likely modulates ion channels or neurotransmitter receptors in the brain. As an anticancer agent, it inhibits TNIK, thereby disrupting the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival .
類似化合物との比較
Similar Compounds
3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one: This compound shares the benzo[f][1,4]oxazepine core and has been studied for its anticonvulsant properties.
7-Substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones: These derivatives have shown significant anticonvulsant and hypnotic activities.
8-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one: This compound is another derivative with potential pharmacological applications.
Uniqueness
What sets 5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one apart is its dual pharmacophore structure, combining the properties of benzo[d]imidazole and benzo[f][1,4]oxazepine. This unique combination enhances its potential as a multifunctional therapeutic agent, particularly in the fields of neurology and oncology.
特性
分子式 |
C18H17N3O3 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
5-[2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetyl]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C18H17N3O3/c22-16(12-5-6-14-15(9-12)20-18(23)19-14)11-21-7-8-24-17-4-2-1-3-13(17)10-21/h1-6,9H,7-8,10-11H2,(H2,19,20,23) |
InChIキー |
QJWDEVNHDDEALG-UHFFFAOYSA-N |
正規SMILES |
C1COC2=CC=CC=C2CN1CC(=O)C3=CC4=C(C=C3)NC(=O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



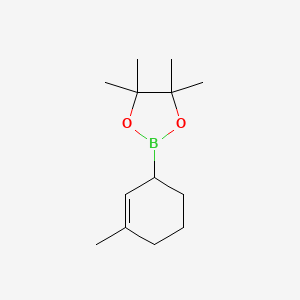
![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline](/img/structure/B13846401.png)
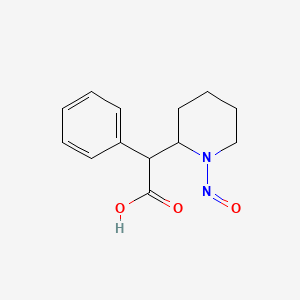
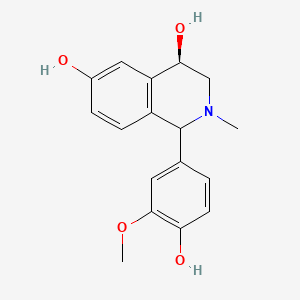
![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)
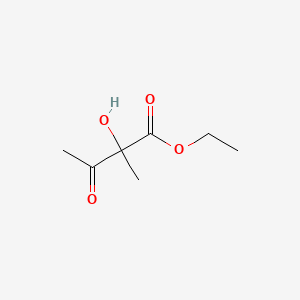

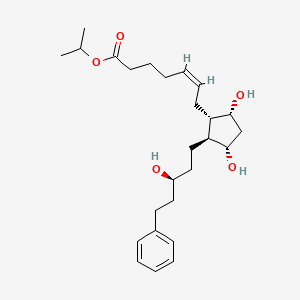
![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)
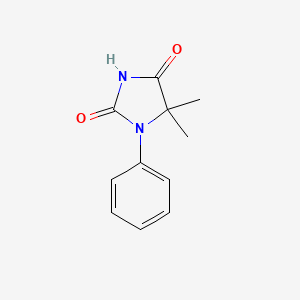
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
